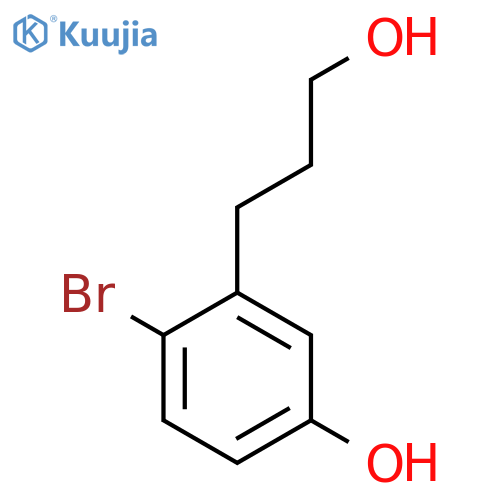

Cas no 1161440-81-8 (4-bromo-3-(3-hydroxypropyl)phenol)

4-bromo-3-(3-hydroxypropyl)phenol 化学的及び物理的性質

名前と識別子

-

- 4-bromo-3-(3-hydroxypropyl)phenol

- LLXXGAZBLQGGBZ-UHFFFAOYSA-N

- 1161440-81-8

- EN300-1904445

- 4-Bromo-3-(3-hydroxy-propyl)-phenol

- SCHEMBL925147

-

- インチ: 1S/C9H11BrO2/c10-9-4-3-8(12)6-7(9)2-1-5-11/h3-4,6,11-12H,1-2,5H2

- InChIKey: LLXXGAZBLQGGBZ-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C=C1CCCO)O

計算された属性

- せいみつぶんしりょう: 229.99424g/mol

- どういたいしつりょう: 229.99424g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 130

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 40.5Ų

4-bromo-3-(3-hydroxypropyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1904445-0.5g |

4-bromo-3-(3-hydroxypropyl)phenol |

1161440-81-8 | 0.5g |

$809.0 | 2023-09-18 | ||

| Enamine | EN300-1904445-2.5g |

4-bromo-3-(3-hydroxypropyl)phenol |

1161440-81-8 | 2.5g |

$1650.0 | 2023-09-18 | ||

| Enamine | EN300-1904445-1.0g |

4-bromo-3-(3-hydroxypropyl)phenol |

1161440-81-8 | 1g |

$884.0 | 2023-06-02 | ||

| Enamine | EN300-1904445-10g |

4-bromo-3-(3-hydroxypropyl)phenol |

1161440-81-8 | 10g |

$3622.0 | 2023-09-18 | ||

| Enamine | EN300-1904445-0.1g |

4-bromo-3-(3-hydroxypropyl)phenol |

1161440-81-8 | 0.1g |

$741.0 | 2023-09-18 | ||

| Enamine | EN300-1904445-10.0g |

4-bromo-3-(3-hydroxypropyl)phenol |

1161440-81-8 | 10g |

$3807.0 | 2023-06-02 | ||

| Enamine | EN300-1904445-1g |

4-bromo-3-(3-hydroxypropyl)phenol |

1161440-81-8 | 1g |

$842.0 | 2023-09-18 | ||

| Enamine | EN300-1904445-0.25g |

4-bromo-3-(3-hydroxypropyl)phenol |

1161440-81-8 | 0.25g |

$774.0 | 2023-09-18 | ||

| Enamine | EN300-1904445-5.0g |

4-bromo-3-(3-hydroxypropyl)phenol |

1161440-81-8 | 5g |

$2566.0 | 2023-06-02 | ||

| Enamine | EN300-1904445-0.05g |

4-bromo-3-(3-hydroxypropyl)phenol |

1161440-81-8 | 0.05g |

$707.0 | 2023-09-18 |

4-bromo-3-(3-hydroxypropyl)phenol 関連文献

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

4-bromo-3-(3-hydroxypropyl)phenolに関する追加情報

4-Bromo-3-(3-Hydroxypropyl)Phenol (CAS No. 1161440-81-8): A Comprehensive Overview

4-Bromo-3-(3-hydroxypropyl)phenol, identified by the CAS registry number 1161440-81-8, is a versatile aromatic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a bromine atom at the para position and a hydroxylpropyl group at the meta position on a phenolic ring. The presence of these functional groups imparts distinctive chemical and physical properties, making it a valuable intermediate in organic synthesis and a potential candidate for advanced material development.

The synthesis of 4-bromo-3-(3-hydroxypropyl)phenol typically involves multi-step processes, including bromination, alkylation, and hydroxylation reactions. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly methods for its production. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates while minimizing energy consumption. These innovations not only enhance the scalability of the compound but also align with global sustainability goals.

In terms of applications, 4-bromo-3-(3-hydroxypropyl)phenol has garnered attention in the pharmaceutical industry as a precursor for bioactive molecules. Its phenolic group facilitates hydrogen bonding, which is crucial for drug-receptor interactions, while the bromine atom serves as an electron-withdrawing group, enhancing the compound's reactivity in various biochemical pathways. Recent studies have demonstrated its potential as an anti-inflammatory agent, with promising results in preclinical models.

Beyond pharmaceuticals, this compound finds utility in polymer chemistry as a building block for advanced materials. The hydroxylpropyl group provides opportunities for polymerization and cross-linking, leading to materials with tailored mechanical and thermal properties. For example, researchers have developed biodegradable polymers incorporating 4-bromo-3-(3-hydroxypropyl)phenol, which exhibit enhanced degradation rates under controlled environmental conditions.

The chemical stability of 4-bromo-3-(3-hydroxypropyl)phenol is another area of interest. Recent investigations into its thermal decomposition kinetics have revealed that the compound exhibits excellent stability under moderate heating conditions, making it suitable for high-temperature applications. Additionally, its resistance to oxidative degradation has been leveraged in the development of antioxidants for industrial use.

In conclusion, 4-bromo-3-(3-hydroxypropyl)phenol (CAS No. 1161440-81-8) stands as a testament to the ingenuity of modern chemical synthesis and its wide-ranging applications across diverse industries. As research continues to uncover new potential uses and optimize synthetic methodologies, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.

1161440-81-8 (4-bromo-3-(3-hydroxypropyl)phenol) 関連製品

- 2164103-19-7(2,5-dimethyl-3-(prop-2-yn-1-yl)oxolane-3-carbaldehyde)

- 1797591-51-5(N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N'-(4-ethoxyphenyl)ethanediamide)

- 1260798-43-3(2-ethoxy-4-(piperidin-4-yl)phenol)

- 1556376-45-4(2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine)

- 2122011-21-4(Ethyl 3-(2-methylpropyl)pyrrolidine-3-carboxylate)

- 478940-89-5([(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate)

- 5804-85-3(Aluminum, (cyano-kC)diethyl-)

- 2680607-18-3(3-Methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid)

- 119866-61-4(4-chloro-1-methyl-1H-Pyrrole-2-carboxylic acid methyl ester)

- 460327-60-0(1-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)methylpiperidine-3-carboxamide)